4-(Bromomethyl)-1,2-diethylbenzene
Description
4-(Bromomethyl)-1,2-diethylbenzene is an aromatic compound featuring a benzene ring substituted with two ethyl groups at the 1- and 2-positions and a bromomethyl group at the 4-position. This structure combines alkyl substituents (electron-donating ethyl groups) with a reactive bromomethyl moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
4-(bromomethyl)-1,2-diethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-10-6-5-9(8-12)7-11(10)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
QQWVMRMOEUEGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CBr)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 4-(Bromomethyl)-1,2-diethylbenzene and selected analogs:
Reactivity and Electronic Effects
- Ethyl vs. Fluorine Substituents : The ethyl groups in this compound donate electrons via inductive effects, reducing the electrophilicity of the bromomethyl group compared to fluorinated analogs like 4-(Bromomethyl)-1,2-difluorobenzene. Fluorine’s electron-withdrawing nature enhances the leaving-group ability of bromine, accelerating nucleophilic substitutions .
- Bromine Density : Compounds with multiple bromine atoms (e.g., 1,2-Dibromo-4-(bromomethyl)benzene) exhibit higher reactivity in Suzuki-Miyaura couplings or Ullmann reactions due to increased electrophilic sites .
- Steric Effects : Bulky substituents (e.g., benzyloxy in 1,2-Bis(benzyloxy)-4-bromobenzene) hinder access to the bromine atom, reducing reaction rates compared to less hindered analogs .
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